molecular formula C14H14ClNO B3052618 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428466-65-3

1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B3052618
CAS No.: 428466-65-3
M. Wt: 247.72 g/mol
InChI Key: ADYDUYPSKQJMOW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by the presence of a chloro and methyl substituent on the phenyl ring, as well as additional methyl groups on the pyrrole ring.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-5-13(15)7-14(9)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYDUYPSKQJMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358246
Record name 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428466-65-3
Record name 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-methylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity, ensuring efficient large-scale synthesis.

Chemical Reactions Analysis

1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include other substituted pyrroles and aromatic aldehydes. These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to other pyrrole derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula C14H14ClNO and CAS number 428466-65-3, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.

The compound features a pyrrole ring substituted with a chloro and methyl group on the phenyl moiety and an aldehyde functional group. Its structural characteristics contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that pyrrole derivatives, including similar structures to 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibit significant anticancer properties. For instance, studies have shown that pyrrole-based compounds can inhibit the growth of various cancer cell lines by targeting tyrosine kinase receptors such as EGFR and VEGFR2. These interactions are facilitated through molecular docking studies and in vitro assays that demonstrate the ability of these compounds to form stable complexes with ATP-binding sites on these receptors .

Antibacterial Activity

Pyrrole derivatives have also been evaluated for their antibacterial properties. In vitro tests have demonstrated that compounds with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, certain pyrrole derivatives show antifungal activity. For example, MIC values against Candida albicans were reported at levels comparable to established antifungal agents. This broad-spectrum antimicrobial activity indicates the versatility of pyrrole compounds in therapeutic applications .

The biological activity of 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Membrane Disruption : Studies suggest that pyrrole derivatives can integrate into lipid bilayers, altering membrane integrity and function, which could lead to cell death in pathogenic organisms .
  • Enzyme Inhibition : The aldehyde group may participate in reactions that inhibit key enzymes involved in cellular metabolism or signaling pathways.

Case Studies

A recent study synthesized various pyrrole derivatives to evaluate their biological activities. Among them, several compounds demonstrated significant inhibition of cancer cell proliferation and showed promising results in animal models for tumor reduction . Another study focused on the antibacterial efficacy of pyrrole derivatives against resistant strains of bacteria, highlighting the potential of these compounds as novel therapeutic agents .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget Organism/PathwayMIC (µg/mL)
1-(5-Chloro-2-methylphenyl)-2,5-dimethylpyrroleAnticancerEGFR/VEGFR2N/A
Similar Pyrrole Derivative AAntibacterialStaphylococcus aureus3.12
Similar Pyrrole Derivative BAntifungalCandida albicans10
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAnticancerVarious cancer cell linesN/A

Q & A

Q. What are the recommended synthetic routes for 1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

A nucleophilic substitution approach is commonly employed for pyrrole-3-carbaldehyde derivatives. For example, analogous compounds (e.g., 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes) are synthesized via base-catalyzed reactions between halogenated intermediates and phenols using K₂CO₃ in polar aprotic solvents like DMF . Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 aldehyde:phenol). Monitoring via TLC (Rf ≈ 0.29 in 100% PE) ensures reaction completion .

Q. How can the purity and structural identity of this compound be validated using spectroscopic methods?

Key characterization techniques include:

  • FT-IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aldehyde protons (δ 9.5–10.0 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₅ClNO: calc. 260.0844, observed 260.0848) .

Q. What crystallographic tools are suitable for resolving its 3D structure?

Single-crystal X-ray diffraction paired with SHELX (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL refines small-molecule structures using high-resolution data, while ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement . Validate geometric parameters (bond lengths/angles) against CIF check reports .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected torsion angles in X-ray vs. NMR-derived conformers) require multi-method validation:

  • Compare DFT-calculated geometries (B3LYP/6-31G*) with experimental data.
  • Re-examine crystallization solvents for potential packing effects .
  • Use PLATON to check for missed symmetry or twinning in crystallographic data .

Q. What strategies improve yield in large-scale synthesis while minimizing side products?

  • Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in less polar solvents (e.g., THF) .
  • Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 24 hours) and improve regioselectivity .
  • Purification : Use gradient column chromatography (hexane:EtOAc 8:2 → 6:4) to isolate the aldehyde from by-products like dimerized intermediates .

Q. How can computational methods predict the compound’s reactivity or biological activity?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Parameters: grid box centered on active sites, Lamarckian GA algorithm .
  • DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., aldehyde carbon) prone to nucleophilic attack .
  • ADMET prediction : Use SwissADME to assess solubility (LogP ≈ 3.5) and cytochrome P450 interactions .

Q. What are the challenges in characterizing polymorphic forms of this compound?

Polymorphism affects bioavailability and stability. Strategies include:

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify melting points (e.g., 64–66°C for a related pyrrole) and thermal decomposition profiles .
  • Variable-temperature NMR : Monitor conformational changes in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
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1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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